![molecular formula C17H24O B14651308 Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- CAS No. 52188-73-5](/img/structure/B14651308.png)
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- typically involves the reaction of benzyl chloride with [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl chloride by the [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]methanol.
Industrial Production Methods
In industrial settings, the production of Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield of the desired product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy] group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring. These reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sulfuric acid (H2SO4), aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Nitrobenzene, halobenzene, sulfonated benzene derivatives
科学的研究の応用
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy] group.
Eugenol: Contains a benzene ring with a methoxy and allyl group, similar aromatic properties.
Geraniol: Contains a similar [[(2E)-3,7-dimethyl-2,6-octadien-1-yl] group but lacks the benzene ring.
Uniqueness
Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]- is unique due to the presence of both the benzene ring and the [[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy] group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
52188-73-5 |
|---|---|
分子式 |
C17H24O |
分子量 |
244.37 g/mol |
IUPAC名 |
3,7-dimethylocta-2,6-dienoxymethylbenzene |
InChI |
InChI=1S/C17H24O/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-12H,7,9,13-14H2,1-3H3 |
InChIキー |
CZIKCULQMFMLMT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


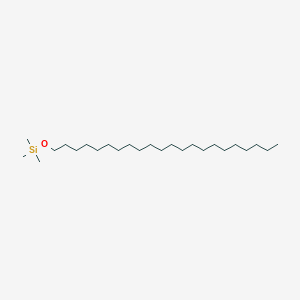
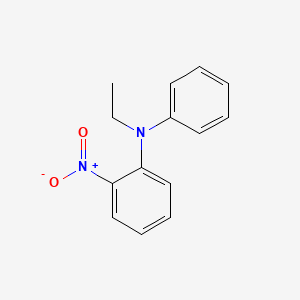



![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
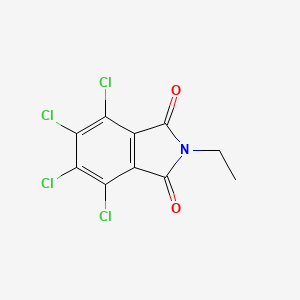

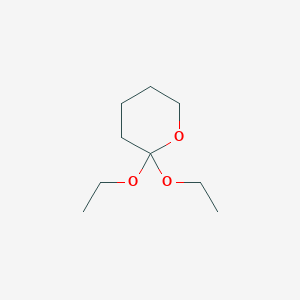
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
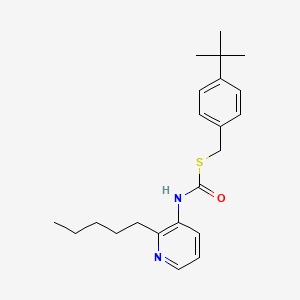
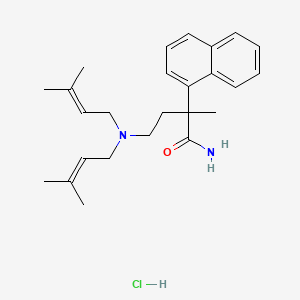

![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
